molecular formula C26H18CuO6 B15207192 Bis(2-hydroxy-3-biphenylcarboxylato)copper

Bis(2-hydroxy-3-biphenylcarboxylato)copper

Katalognummer: B15207192
Molekulargewicht: 490.0 g/mol
InChI-Schlüssel: UXCKXHXXSNDUMI-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-hydroxy-3-biphenylcarboxylato)copper is a coordination compound with the molecular formula C26H16CuO6.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxy-3-biphenylcarboxylato)copper typically involves the reaction of copper salts with 2-hydroxy-3-biphenylcarboxylic acid. One common method is the condensation reaction of salicylic acid with formaldehyde in the presence of sulfuric acid, followed by coordination with copper ions . The reaction conditions often include controlled temperature and pH to ensure the formation of the desired complex.

Industrial Production Methods

The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-hydroxy-3-biphenylcarboxylato)copper can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent choice to facilitate the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction could yield copper(I) complexes .

Wirkmechanismus

The mechanism by which Bis(2-hydroxy-3-biphenylcarboxylato)copper exerts its effects involves coordination with metal ions and interaction with molecular targets. The copper center can participate in redox reactions, facilitating electron transfer processes. The biphenylcarboxylato ligands can interact with biological molecules, potentially disrupting cellular processes and leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(2-hydroxy-3-biphenylcarboxylato)copper is unique due to its specific coordination environment and the ability to undergo various chemical reactions.

Eigenschaften

Molekularformel

C26H18CuO6

Molekulargewicht

490.0 g/mol

IUPAC-Name

copper;2-hydroxy-3-phenylbenzoate

InChI

InChI=1S/2C13H10O3.Cu/c2*14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16;/h2*1-8,14H,(H,15,16);/q;;+2/p-2

InChI-Schlüssel

UXCKXHXXSNDUMI-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)[O-])O.C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)[O-])O.[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.